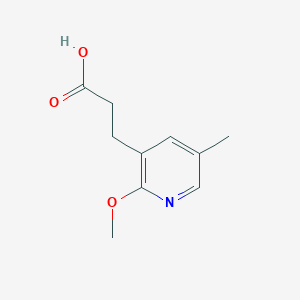
3-(2-Methoxy-5-methylpyridin-3-yl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid” is a chemical compound that is used in scientific research . It has a molecular weight of 165.19 . Its unique properties make it invaluable for studying various biochemical processes and developing innovative drugs.
Physical And Chemical Properties Analysis
“3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid” is a pale-yellow to yellow-brown solid . The compound is stored at room temperature .Wirkmechanismus
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid inhibits GCPII by binding to the active site of the enzyme. GCPII is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), which is an endogenous modulator of glutamate signaling. By inhibiting GCPII, 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid increases the levels of NAAG, which in turn modulates glutamate signaling. Glutamate is a neurotransmitter that plays a critical role in the regulation of various physiological processes such as learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has been shown to have several biochemical and physiological effects. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid increases the levels of NAAG, which in turn modulates glutamate signaling. Glutamate signaling plays a critical role in the regulation of various physiological processes such as learning, memory, and synaptic plasticity. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several advantages and limitations for lab experiments. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a potent inhibitor of GCPII, which makes it a valuable tool for studying the role of GCPII in various physiological processes. However, 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has poor solubility in water, which can limit its use in some experiments. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can also be toxic at high concentrations, which requires careful handling and dosing.
Zukünftige Richtungen
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several potential future directions for scientific research. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can be used as a tool to study the role of GCPII in various physiological processes. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can also be used as a starting point for the development of new GCPII inhibitors with improved pharmacological properties. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can also be used as a potential therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Conclusion:
In conclusion, 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a versatile molecule that has potential applications in scientific research. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a potent inhibitor of GCPII, which makes it a valuable tool for studying the role of GCPII in various physiological processes. 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has several advantages and limitations for lab experiments, and future research directions include the development of new GCPII inhibitors with improved pharmacological properties and the potential therapeutic applications of 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid in the treatment of various neurological disorders.
Synthesemethoden
3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid can be synthesized using various methods. One of the most common methods is the reaction of 2-methoxy-5-methylpyridine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction yields 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid as a white solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Diese Verbindung wird in der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet . Protodeboronierung ist ein wertvoller, aber noch nicht gut entwickelter Prozess in der organischen Synthese . Diese Verbindung wurde in der formalen Totalsynthese von δ-®-Conicein und Indololizidin 209B eingesetzt .
Anti-Markovnikov-Hydromethylierung
Sie wird in der formalen anti-Markovnikov-Alkenhydromethylierung verwendet, einer wertvollen, aber unbekannten Transformation . Die Hydromethylierungssequenz wurde auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .
Organisches Zwischenprodukt
N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropansulfonamid ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen, das durch nukleophile und Amidierungsreaktionen synthetisiert werden kann .
Kristallographische und konformationelle Analysen
Die Struktur der Titelverbindung wird durch 1H- und 13C-NMR-, IR-, MS- und Einkristall-Röntgenbeugung für kristallographische und konformationelle Analysen charakterisiert .
Studie des molekularen elektrostatischen Potentials und der Grenzmolekulare Orbitale
Die Dichtefunktionaltheorie (DFT) wird verwendet, um das molekulare elektrostatische Potential und die Grenzmolekulare Orbitale der Titelverbindung zu untersuchen, um bestimmte physikalische und chemische Eigenschaften der Verbindung weiter zu klären .
Konstruktion von Arzneistoffträgern
Boronsäureesterbindungen werden häufig beim Aufbau von stimulierbaren Arzneistoffträgern verwendet, da sie die Vorteile einfacher Konstruktionsbedingungen, guter Biokompatibilität und der Fähigkeit aufweisen, auf verschiedene mikroumgebungsbedingte Veränderungen wie pH-Wert, Glukose und ATP im Organismus zu reagieren .
Safety and Hazards
The safety information for “3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid” indicates that it may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(2-methoxy-5-methylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(12)13)10(14-2)11-6-7/h5-6H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDSMGIGOVETOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


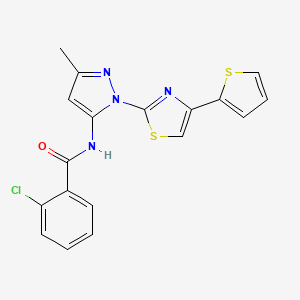
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)
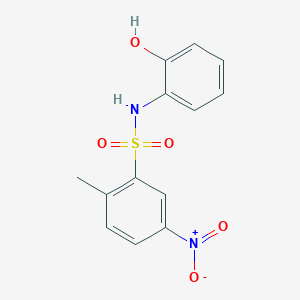
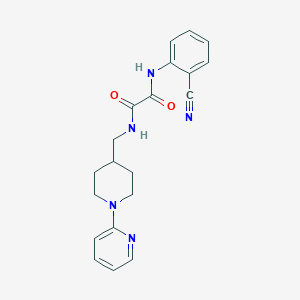
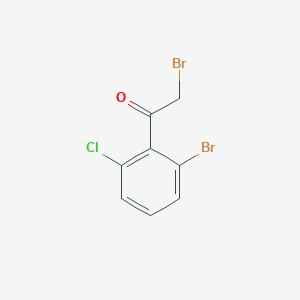
![6-Bromo-1,2-diazaspiro[2.5]oct-1-ene](/img/structure/B2389258.png)
![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)
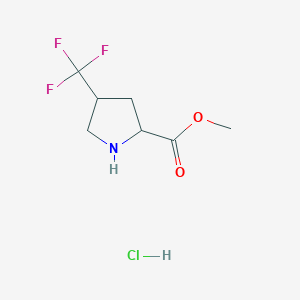

![3-(3,4-Dimethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2389266.png)


